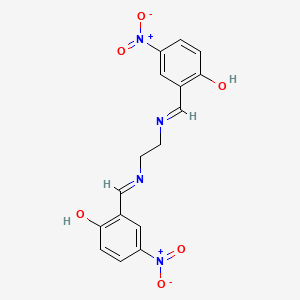
4,4-Dimethylcyclopentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylcyclopentane-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a cycloalkane derivative where the cyclopentane ring is substituted with two methyl groups at the 4th position and two hydroxyl groups at the 1st and 2nd positions
准备方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclopentane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4-dimethylcyclopentanone using lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydrolysis of 4,4-dimethylcyclopentene oxide, which can be prepared from 4,4-dimethylcyclopentene through epoxidation. The hydrolysis reaction is carried out in the presence of an acid or base catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
4,4-Dimethylcyclopentane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The diol can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Further reduction of the diol can lead to the formation of cyclopentane derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethylcyclopentanone, while substitution with thionyl chloride can produce 4,4-dimethylcyclopentyl chloride.
科学研究应用
4,4-Dimethylcyclopentane-1,2-diol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
作用机制
The mechanism of action of 4,4-dimethylcyclopentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclopentane-1,2-diol: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclopentane-1,2-diol: Contains only one methyl group, leading to variations in reactivity and stability.
Cyclohexane-1,2-diol: A six-membered ring analogue with different steric and electronic effects.
Uniqueness
4,4-Dimethylcyclopentane-1,2-diol is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity, stability, and overall chemical behavior. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .
属性
CAS 编号 |
70197-54-5 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
4,4-dimethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3 |
InChI 键 |
KGUCQDAECKHULR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(C1)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




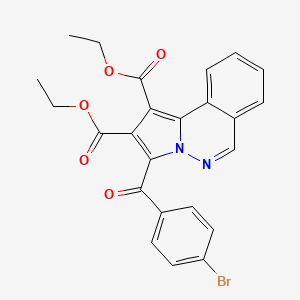
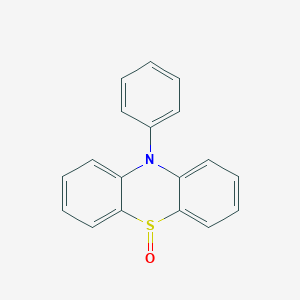
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

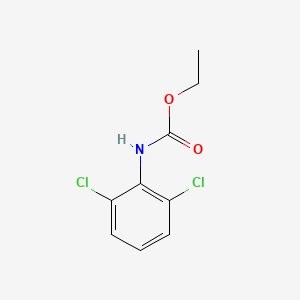

![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)
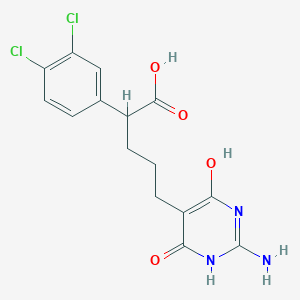
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
